tert-Butyl 5-bromonicotinate
Overview
Description
tert-Butyl 5-bromonicotinate: is an organic compound with the molecular formula C10H12BrNO2 . It is primarily used as a building block in organic synthesis for the preparation of more complex molecules. The compound features a bromine atom attached to the nicotinate ring, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 5-bromonicotinate can be synthesized through the esterification of 5-bromonicotinic acid with tert-butanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted nicotinates.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 5-bromonicotinic acid and tert-butanol.
Substitution: Substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 5-bromonicotinate is utilized in various scientific research applications due to its versatility:
Drug Synthesis: It serves as a precursor in the synthesis of aminonicotinic acid esters, which are important intermediates in pharmaceutical compounds.
Catalysts: The compound is used in the preparation of heterocyclic compounds that act as catalysts in organic reactions.
Organic Synthesis: It is a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromonicotinate involves its reactivity due to the presence of the bromine atom and the ester functional group. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactive sites enable the compound to act as an intermediate in various chemical transformations .
Comparison with Similar Compounds
- tert-Butyl 5-chloronicotinate
- tert-Butyl 5-fluoronicotinate
- tert-Butyl 5-iodonicotinate
Comparison: tert-Butyl 5-bromonicotinate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is larger and more polarizable than chlorine and fluorine, making it more reactive in nucleophilic substitution reactions. it is less reactive than iodine, which is even larger and more polarizable.
Properties
IUPAC Name |
tert-butyl 5-bromopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-8(11)6-12-5-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINKXUCRJBUQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593616 | |
Record name | tert-Butyl 5-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263270-02-6 | |
Record name | tert-Butyl 5-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.